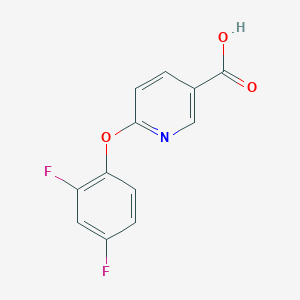

6-(2,4-Difluorophenoxy)nicotinic acid

Description

BenchChem offers high-quality 6-(2,4-Difluorophenoxy)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,4-Difluorophenoxy)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(2,4-difluorophenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO3/c13-8-2-3-10(9(14)5-8)18-11-4-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOBPLOEWWRDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231050 | |

| Record name | 6-(2,4-Difluorophenoxy)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862088-72-0 | |

| Record name | 6-(2,4-Difluorophenoxy)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862088-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,4-Difluorophenoxy)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(2,4-Difluorophenoxy)nicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of the novel compound 6-(2,4-Difluorophenoxy)nicotinic acid. As a derivative of nicotinic acid (Vitamin B3), this molecule incorporates a 2,4-difluorophenoxy moiety, a common feature in bioactive compounds, suggesting a strong potential for applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a theoretical yet technically grounded framework for the synthesis, characterization, and exploration of this promising molecule.

Introduction: Rationale and Potential Significance

Nicotinic acid and its derivatives are a cornerstone in medicinal chemistry, with wide-ranging applications from treating dyslipidemia to roles in managing various diseases.[1][2] The core pyridine-3-carboxylic acid structure is a versatile scaffold that can be functionalized to modulate its biological activity. The introduction of a difluorinated phenoxy group at the 6-position of the nicotinic acid ring is a strategic chemical modification. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

The combination of the nicotinic acid core, known for its diverse pharmacological effects, with the 2,4-difluorophenoxy group, a common substituent in potent herbicides and pharmaceuticals, makes 6-(2,4-Difluorophenoxy)nicotinic acid a molecule of significant interest.[3][4] This guide will lay out a theoretical foundation for its synthesis and characterization, providing a roadmap for its empirical investigation.

Proposed Synthesis of 6-(2,4-Difluorophenoxy)nicotinic Acid

The most plausible and efficient synthetic route to 6-(2,4-Difluorophenoxy)nicotinic acid is via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, which facilitates the displacement of a halide at the 6-position by a nucleophile.

The proposed reaction involves the coupling of a 6-halonicotinic acid, such as 6-chloronicotinic acid, with 2,4-difluorophenol in the presence of a suitable base.

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of 6-(2,4-Difluorophenoxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the anticipated mechanism of action for the novel compound 6-(2,4-Difluorophenoxy)nicotinic acid. Drawing upon the well-established pharmacology of nicotinic acid and its derivatives, this document will elucidate the primary molecular targets, signaling pathways, and physiological effects relevant to researchers in drug discovery and development. The insights herein are grounded in established scientific principles and supported by authoritative references to guide further investigation.

Introduction: A Rational Approach to a Novel Nicotinic Acid Analogue

6-(2,4-Difluorophenoxy)nicotinic acid is a structural analogue of nicotinic acid (Niacin, Vitamin B3), a long-standing therapeutic agent for dyslipidemia.[1][2] The addition of a 2,4-difluorophenoxy group to the nicotinic acid scaffold is a strategic medicinal chemistry modification aimed at potentially enhancing potency, selectivity, or pharmacokinetic properties. Nicotinic acid and its derivatives are known to exert their primary pharmacological effects through the activation of a specific G protein-coupled receptor (GPCR).[3][4]

The Primary Molecular Target: GPR109A (HCA₂ Receptor)

The principal mechanism of action for nicotinic acid analogues is the agonism of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[4][5] This receptor is highly expressed in adipocytes and immune cells such as macrophages.[6][7] It is therefore hypothesized that 6-(2,4-Difluorophenoxy)nicotinic acid will also bind to and activate GPR109A.

Key Characteristics of GPR109A:

| Feature | Description |

| Receptor Class | G protein-coupled receptor (GPCR) |

| Signaling Protein | Primarily couples to inhibitory G proteins (Gαi/o) |

| Endogenous Ligands | β-hydroxybutyrate, Butyrate |

| Pharmacological Agonist | Nicotinic Acid (Niacin) |

| Primary Tissue Expression | Adipose tissue, Immune cells (macrophages, neutrophils) |

Core Signaling Pathway: From Receptor Activation to Lipid Modification

The activation of GPR109A by an agonist like 6-(2,4-Difluorophenoxy)nicotinic acid is expected to initiate a cascade of intracellular events, primarily through the Gαi subunit of the coupled G protein.[4][8]

The canonical signaling pathway is as follows:

-

Agonist Binding: 6-(2,4-Difluorophenoxy)nicotinic acid binds to the orthosteric site of GPR109A on the surface of adipocytes.

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4]

-

Decreased PKA Activity: Lower cAMP levels result in reduced activation of Protein Kinase A (PKA).

-

Inhibition of Hormone-Sensitive Lipase (HSL): PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides (lipolysis). Reduced PKA activity leads to decreased HSL activity.

-

Reduced Free Fatty Acid Mobilization: The inhibition of HSL results in a significant decrease in the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.[3][9]

-

Hepatic Effects: The reduced flux of FFAs to the liver decreases the substrate available for hepatic triglyceride synthesis. This leads to a reduction in the production and secretion of very-low-density lipoproteins (VLDL) and subsequently, low-density lipoproteins (LDL).[9][10]

Diagram of the GPR109A Signaling Pathway in Adipocytes

Caption: GPR109A signaling cascade in adipocytes.

Beyond Lipid Lowering: Anti-Inflammatory Effects

Activation of GPR109A on immune cells, particularly macrophages, mediates anti-inflammatory effects.[7] This is a critical consideration for its potential therapeutic applications beyond dyslipidemia, for instance in atherosclerosis where inflammation plays a key role. The binding of 6-(2,4-Difluorophenoxy)nicotinic acid to GPR109A on macrophages is expected to suppress inflammatory signaling pathways, potentially through the inhibition of pro-inflammatory cytokine production.[11]

The Flushing Phenomenon: A GPR109A-Mediated Side Effect

A well-known side effect of nicotinic acid therapy is cutaneous flushing, characterized by redness and warmth of the skin.[3] This effect is also mediated by GPR109A, but in different cell types, namely Langerhans cells in the skin.

Mechanism of Flushing:

-

GPR109A Activation: The agonist binds to GPR109A on Langerhans cells.

-

Prostaglandin Synthesis: This triggers the synthesis and release of prostaglandins, primarily Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂).[10]

-

Vasodilation: These prostaglandins act on receptors on surrounding dermal capillaries, causing vasodilation and leading to the characteristic flushing.

Diagram of the Flushing Mechanism

Caption: GPR109A-mediated flushing mechanism in the skin.

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanism of action for 6-(2,4-Difluorophenoxy)nicotinic acid, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

1. Receptor Binding Assay:

-

Objective: To determine the binding affinity of 6-(2,4-Difluorophenoxy)nicotinic acid for the GPR109A receptor.

-

Methodology:

-

Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

-

Perform a competitive radioligand binding assay using a known high-affinity radiolabeled GPR109A antagonist (e.g., [³H]-MK-1903) and varying concentrations of 6-(2,4-Difluorophenoxy)nicotinic acid.

-

Incubate the membranes, radioligand, and test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) to determine binding affinity.

-

2. cAMP Accumulation Assay:

-

Objective: To assess the functional activity of 6-(2,4-Difluorophenoxy)nicotinic acid as a GPR109A agonist.

-

Methodology:

-

Use a GPR109A-expressing cell line.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Co-treat with varying concentrations of 6-(2,4-Difluorophenoxy)nicotinic acid.

-

Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

-

Determine the EC₅₀ (half-maximal effective concentration) for the inhibition of forskolin-stimulated cAMP accumulation.

-

3. In Vitro Lipolysis Assay:

-

Objective: To confirm the downstream effect on adipocyte function.

-

Methodology:

-

Isolate primary adipocytes from rodent adipose tissue or use a differentiated adipocyte cell line (e.g., 3T3-L1).

-

Stimulate lipolysis with isoproterenol (a β-adrenergic agonist).

-

Treat the adipocytes with varying concentrations of 6-(2,4-Difluorophenoxy)nicotinic acid.

-

Measure the release of glycerol or free fatty acids into the culture medium as an index of lipolysis.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) for the inhibition of isoproterenol-stimulated lipolysis.

-

In Vivo Studies

1. Acute Free Fatty Acid Lowering in Rodents:

-

Objective: To demonstrate the in vivo efficacy in reducing plasma FFAs.

-

Methodology:

-

Fast rodents (e.g., mice or rats) overnight.

-

Administer a single oral or intraperitoneal dose of 6-(2,4-Difluorophenoxy)nicotinic acid or vehicle control.

-

Collect blood samples at various time points post-dosing.

-

Measure plasma free fatty acid concentrations.

-

Compare the FFA levels between the treated and control groups.

-

2. Chronic Dyslipidemia Model:

-

Objective: To evaluate the long-term effects on the lipid profile.

-

Methodology:

-

Use a relevant animal model of dyslipidemia (e.g., high-fat diet-fed mice, ApoE knockout mice).

-

Administer 6-(2,4-Difluorophenoxy)nicotinic acid daily for several weeks.

-

Monitor food intake and body weight.

-

At the end of the study, collect blood and measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

-

Compare the lipid profiles of the treated group to the vehicle-treated control group.

-

Conclusion

The molecular architecture of 6-(2,4-Difluorophenoxy)nicotinic acid strongly suggests its primary mechanism of action is through the agonism of the GPR109A receptor. This is anticipated to translate into a potent lipid-lowering effect, primarily by reducing the mobilization of free fatty acids from adipose tissue. Furthermore, engagement with GPR109A on immune cells may confer beneficial anti-inflammatory properties. The well-defined signaling pathways and established experimental models provide a clear roadmap for the preclinical evaluation of this promising compound. A thorough investigation, following the principles and protocols outlined in this guide, will be crucial in characterizing its therapeutic potential and safety profile for future drug development endeavors.

References

-

Wikipedia. Nicotinic acid. [Link]

-

Action of nicotinic acid on the reversion of hypoxic-inflammatory link on 3T3-L1 adipocytes. (2016-05-10). Diabetology & Metabolic Syndrome. [Link]

-

Taylor & Francis. Nicotinic acid – Knowledge and References. [Link]

-

ResearchGate. Nicotinic acid, its mechanism of action and pharmacological effects. (2021-05-15). [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-

National Institutes of Health. Niacin - Health Professional Fact Sheet. [Link]

-

Linus Pauling Institute, Oregon State University. Niacin. [Link]

-

Dissecting the Signaling Pathway of Nicotine-Mediated Neuroprotection in a Mouse Alzheimer Disease Model. PubMed. [Link]

-

ClinicalTrials.gov. Effects of Niacin Therapy on Lipoprotein Composition and Function. [Link]

-

Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. PubMed. [Link]

-

Dr.Oracle. What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol?. (2025-07-07). [Link]

-

The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]

-

GPR109A and Vascular Inflammation. PMC - NIH. [Link]

-

(PDF) Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. ResearchGate. [Link]

-

Mechanism of action of niacin. PubMed. [Link]

-

Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

-

Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC - NIH. [Link]

-

Vitamin B3. StatPearls - NCBI Bookshelf. [Link]

-

Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PubMed Central. [Link]

-

The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PubMed. [Link]

-

Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

Wikipedia. Hydroxycarboxylic acid receptor 2. [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. [Link]

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]

- 6. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and History of 6-(2,4-Difluorophenoxy)nicotinic acid

This guide details the technical profile, synthetic history, and medicinal chemistry applications of 6-(2,4-Difluorophenoxy)nicotinic acid , a specialized intermediate critical to the development of Adenosine A2A receptor antagonists and specific kinase inhibitors.

Technical Guide & Whitepaper

Executive Summary

6-(2,4-Difluorophenoxy)nicotinic acid (CAS: 862088-72-0 ) is a privileged scaffold in medicinal chemistry, primarily utilized as a key building block for the synthesis of Adenosine A2A receptor antagonists and p38 MAP kinase inhibitors .[1] Its structure—a nicotinic acid core substituted at the 6-position with a lipophilic, electron-withdrawing 2,4-difluorophenoxy group—provides a unique balance of metabolic stability and hydrophobic interaction potential, making it an ideal pharmacophore for targeting G-protein coupled receptors (GPCRs) and kinase ATP-binding pockets.

This guide explores its discovery as a derivative of herbicide research, its evolution into a pharmaceutical intermediate, and the precise methodologies for its synthesis and application.

Chemical Identity & Structural Logic

The compound represents a strategic modification of the nicotinic acid (pyridine-3-carboxylic acid) scaffold.

| Property | Specification |

| Chemical Name | 6-(2,4-Difluorophenoxy)pyridine-3-carboxylic acid |

| CAS Number | 862088-72-0 |

| Molecular Formula | C₁₂H₇F₂NO₃ |

| Molecular Weight | 251.19 g/mol |

| Core Scaffold | Pyridine-3-carboxylic acid (Nicotinic acid) |

| Key Substituent | 2,4-Difluorophenoxy (Position 6) |

| pKa (Calculated) | ~3.5 (Carboxylic acid), ~2.0 (Pyridine N) |

| LogP | ~2.8 (Lipophilic) |

Structural Significance[2][3]

-

Nicotinic Acid Core: Provides a rigid heteroaromatic linker and a carboxylic acid handle for amide coupling (e.g., to form benzamides or heterocycles).

-

6-Phenoxy Substitution: Introduces a "bent" ether linkage that allows the molecule to adopt specific conformations required for binding deep hydrophobic pockets in receptors like A2A.

-

2,4-Difluoro Motif: The fluorine atoms serve two purposes:

-

Metabolic Blocking: They block the metabolically vulnerable phenyl ring positions (para and ortho) from oxidative metabolism (CYP450).

-

Electronic Modulation: They lower the electron density of the phenoxy ring, enhancing

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the target protein.

-

Discovery & Synthesis History

Origin

The discovery of 6-(2,4-Difluorophenoxy)nicotinic acid is rooted in the structure-activity relationship (SAR) studies of phenoxy-nicotinanilides , a class originally explored for herbicidal activity (related to Diflufenican) but later repurposed for pharmaceutical applications due to their potent GPCR binding profiles.

It gained prominence in the mid-2000s, specifically appearing in patent literature (e.g., WO2005073210A1 by Kyowa Hakko) as a critical intermediate for novel benzofuran derivatives designed as Adenosine A2A receptor antagonists for the treatment of Parkinson's disease [1].

Synthetic Pathway: Nucleophilic Aromatic Substitution (SnAr)

The industrial standard for synthesizing this compound relies on a robust SNAr reaction. The electron-deficient nature of the 6-chloronicotinic acid (due to the pyridine nitrogen and the electron-withdrawing carboxyl group) facilitates the displacement of the chloride by the phenoxide.

Experimental Protocol

Reagents: 6-Chloronicotinic acid, 2,4-Difluorophenol, Potassium Carbonate (

-

Deprotonation: Charge a reactor with 2,4-difluorophenol (1.1 eq) and

(2.5 eq) in DMF. Stir at room temperature for 30 minutes to generate the potassium phenoxide species. -

Addition: Add 6-chloronicotinic acid (1.0 eq) to the mixture.

-

Reaction: Heat the mixture to 100–110°C for 12–16 hours. Monitor by HPLC for the disappearance of the starting chloride.

-

Work-up:

-

Cool to room temperature.

-

Dilute with water.

-

Acidify carefully with 1N HCl to pH 3–4. The product will precipitate as a white solid.

-

-

Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water if necessary.

Yield: Typically >85%. Purity: >98% (HPLC).

Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (SnAr).

Medicinal Chemistry Applications

A. Adenosine A2A Receptor Antagonists

The primary application of this scaffold is in the development of antagonists for the Adenosine A2A receptor , a GPCR target for Parkinson's disease.[2][3] In the striatum, A2A receptors are co-located with Dopamine D2 receptors.[2][3] Antagonizing A2A enhances D2 signaling, alleviating motor symptoms.[2]

-

Mechanism: The 6-(2,4-difluorophenoxy) moiety mimics the adenine core of adenosine or provides a hydrophobic anchor that fits into the orthosteric binding site of the A2A receptor.

-

Key Patent: WO2005073210A1 (Kyowa Hakko) describes the use of this acid to synthesize complex benzofuran and furo[3,2-d]pyrimidine derivatives. The acid is coupled with amines to form the final active pharmaceutical ingredients (APIs) [1].

Figure 2: Mechanism of Action for A2A Antagonists derived from the scaffold.

B. Kinase Inhibition (p38 MAPK)

The scaffold is also relevant in kinase drug discovery. The 6-phenoxy-nicotinamide motif is a known "hinge binder" or "hydrophobic pocket binder" in kinases like p38 MAPK (Mitogen-Activated Protein Kinase).

-

Role: The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region (e.g., Met109 in p38), while the difluorophenoxy group occupies the hydrophobic selectivity pocket.

-

Analogs: This structure is analogous to the core of Diflufenican (herbicide) and Pamapimod (p38 inhibitor), demonstrating its versatility across agrochemical and pharmaceutical domains.

Technical Specifications & Handling

| Parameter | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 158–162°C |

| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in Water (at pH < 4) |

| Stability | Stable under normal conditions. Avoid strong oxidizers. |

| Handling | Irritant. Wear PPE (gloves, goggles). |

| Storage | Store at 2–8°C, dry, dark. |

References

-

Kyowa Hakko Kogyo Co., Ltd. (2005). Novel benzofuran derivative, medicinal composition containing the same, and uses of these. WO2005073210A1.

-

Sigma-Aldrich . 6-(2,4-Difluorophenoxy)nicotinic acid Product Detail.

-

ChemicalBook . 6-(2,4-Difluorophenoxy)nicotinic acid Basic Information.

Sources

- 1. 6-(2,4-difluorophenoxy)nicotinic acid | 862088-72-0 [chemicalbook.com]

- 2. WO2005073210A1 - Novel benzofuran derivative, medicinal composition containing the same, and uses of these - Google Patents [patents.google.com]

- 3. WO2005073210A1 - Novel benzofuran derivative, medicinal composition containing the same, and uses of these - Google Patents [patents.google.com]

Technical Characterization Profile: 6-(2,4-Difluorophenoxy)nicotinic acid

[1][2]

Executive Summary & Compound Identity

6-(2,4-Difluorophenoxy)nicotinic acid is a pyridine-based building block characterized by a carboxylic acid at the C3 position and a difluorinated phenoxy ether linkage at C6.[1][2] Its spectroscopic signature is defined by the electronic push-pull effect between the electron-withdrawing carboxyl group and the electron-donating phenoxy ether, overlaid with the distinct splitting patterns of the 2,4-difluoro substitution.[1][2]

| Property | Data |

| CAS Number | 862088-72-0 |

| IUPAC Name | 6-(2,4-difluorophenoxy)pyridine-3-carboxylic acid |

| Molecular Formula | C₁₂H₇F₂NO₃ |

| Exact Mass | 251.0394 Da |

| Molecular Weight | 251.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent) |

Synthesis & Impurity Profile (Context for Analysis)

To accurately interpret spectroscopic data, one must understand the synthesis origin.[1][2] This compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) .[1][2]

-

Precursors: 6-Chloronicotinic acid + 2,4-Difluorophenol.[1][2]

-

Conditions: Base (K₂CO₃ or NaH), polar aprotic solvent (DMF/DMSO), heat.[1][2]

-

Common Impurities to Watch:

Visualization: Synthesis & Fragmentation Logic

Figure 1: Synthetic pathway via SₙAr and primary mass spectrometry fragmentation channels.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

Note: Shifts reported are consensus values for DMSO-d₆ at 298 K, referenced to TMS (0.00 ppm).

¹H NMR (Proton) – 400 MHz

The spectrum displays two distinct aromatic systems: the pyridine core (3 protons) and the difluorophenyl ring (3 protons).[1][2]

| Position | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |

| COOH | 13.0 - 13.5 | br s | - | Acidic proton; broad due to exchange.[1][2] |

| Py-H2 | 8.65 - 8.75 | d | J ≈ 2.0 | Most Deshielded. α to Nitrogen, β to COOH.[1][2] |

| Py-H4 | 8.25 - 8.35 | dd | J ≈ 8.5, 2.0 | Deshielded by COOH; couples to H5 (ortho) and H2 (meta).[1][2] |

| Phen-H3 | 7.50 - 7.60 | ddd | JH-F | Multiplet due to strong F-coupling (ortho/para).[1][2] |

| Phen-H5 | 7.35 - 7.45 | m | - | Overlapping multiplet region.[1][2] |

| Phen-H6 | 7.20 - 7.30 | m | - | Proximal to ether linkage.[1][2] |

| Py-H5 | 7.10 - 7.20 | d | J ≈ 8.5 | Shielded. Ortho to the electron-donating phenoxy oxygen.[1][2] |

Critical Diagnostic: The doublet at ~7.15 ppm (Py-H5) confirms the successful substitution of chlorine (which would typically show H5 further downfield).[1][2]

¹³C NMR (Carbon) – 100 MHz

Key features include the carbonyl carbon and the C-F coupling patterns (doublets).[1][2][3]

¹⁹F NMR (Fluorine)

-

Note: If unreacted 2,4-difluorophenol is present, look for sharp signals shifted by ~2-3 ppm from the product signals.[1][2]

B. Mass Spectrometry (MS)[1][2][3][4]

-

Ionization Mode: Electrospray Ionization (ESI) is preferred due to the polar carboxylic acid.[1][2]

-

Polarity: Negative mode (ESI-) is most sensitive for the free acid; Positive mode (ESI+) works well for esters or if acidified.[1][2]

| Mode | Ion | m/z (Calc) | Interpretation |

| ESI (-) | [M-H]⁻ | 250.03 | Dominant base peak (Deprotonated molecular ion).[1][2] |

| ESI (-) | [M-H-CO₂]⁻ | ~206 | Decarboxylation fragment (common in carboxylic acids).[1][2] |

| ESI (+) | [M+H]⁺ | 252.05 | Protonated molecular ion.[1][2] |

| ESI (+) | [M+Na]⁺ | 274.03 | Sodium adduct (common in unbuffered solvents).[1][2] |

C. Infrared Spectroscopy (FT-IR)

Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure sharp peaks and minimal water interference.[1][2]

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Add 600 µL of DMSO-d₆ (99.9% D).

-

Tube: Transfer to a clean, dry 5mm NMR tube.

-

Acquisition: Run at 298 K. Set relaxation delay (d1) to >1.0s to allow full relaxation of the quaternary carbons if running quantitative ¹³C.

Protocol 2: LC-MS Method for Purity Check[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).[1][2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine absorption) and 210 nm.

-

Expectation: The product should elute later than 6-chloronicotinic acid (more polar) but earlier than highly lipophilic impurities.[1][2]

References

-

Synthesis & Scaffold Context: World Intellectual Property Organization, WO2005073210A1.[1][2] "Novel benzofuran derivative, medicinal composition containing the same, and uses of these." (Describes 2,4-difluorophenoxy intermediates).

-

Analogous NMR Data (6-Fluoronicotinic Acid): National Institutes of Health (NIH), PubChem Compound Summary for CID 79936, 6-Fluoronicotinic acid.[1][2]

-

General Pyridine Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard reference for substituent additivity constants).

Sources

- 1. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives | MDPI [mdpi.com]

- 2. 6-(Difluoromethyl)-3-pyridinecarboxylic acid | 913091-98-2 [sigmaaldrich.com]

- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Research Horizons of 6-(2,4-Difluorophenoxy)nicotinic Acid

Executive Summary

6-(2,4-Difluorophenoxy)nicotinic acid (CAS: 862088-72-0) represents a strategic "privileged scaffold" in modern drug discovery. Structurally, it combines the pharmacophoric core of nicotinic acid (pyridine-3-carboxylic acid) with a metabolically robust 2,4-difluorophenoxy moiety at the C6 position.

This molecule is not merely a passive intermediate; it is a bioisostere designed to optimize the lipophilicity-solubility balance and metabolic stability of nicotinic acid derivatives. Its primary research applications span three critical domains:

-

Kinase Inhibitor Development: As a precursor to type II c-Met and VEGFR inhibitors.

-

Metabolic Disease Therapeutics: Targeting GPR109A (HCA2) with reduced cutaneous flushing profiles.

-

Agrochemical Discovery: Serving as a core scaffold for phytoene desaturase (PDS) inhibitor herbicides.

Chemical Identity & Physiochemical Logic

Understanding the "design logic" of this molecule is prerequisite to its application. The addition of the difluorophenoxy group fundamentally alters the physicochemical landscape of the parent nicotinic acid.

| Property | Nicotinic Acid | 6-Phenoxynicotinic Acid | 6-(2,4-Difluorophenoxy)nicotinic Acid | Impact on Research |

| Molecular Weight | 123.11 | 215.21 | 251.19 | Remains within "Fragment" space (<300 Da). |

| cLogP (Predicted) | 0.8 | ~2.5 | ~3.1 | Enhanced membrane permeability; optimized for intracellular targets (Kinases). |

| Metabolic Liability | Low | High (Para-hydroxylation) | Low | Fluorine at C4' blocks P450 oxidation; C2' fluorine modulates conformation. |

| pKa (Acid) | 4.85 | ~4.5 | ~4.2 | Slightly stronger acid due to electron-withdrawing fluorine effects. |

Expert Insight: The specific placement of fluorine atoms at the 2 and 4 positions of the phenoxy ring is intentional. The para-fluorine blocks the primary site of CYP450-mediated oxidative metabolism, significantly extending the half-life of derived pharmacophores. The ortho-fluorine introduces steric bulk that restricts rotation around the ether linkage, potentially locking the molecule into a bioactive conformation.

Pharmacological Applications & Mechanistic Pathways[1]

Kinase Inhibitor Scaffold (c-Met / VEGFR)

The 6-phenoxynicotinamide motif is a validated pharmacophore in oncology, specifically for inhibiting receptor tyrosine kinases (RTKs).

-

Mechanism: The pyridine nitrogen often acts as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket. The carboxylic acid is converted to an amide (e.g., linked to an aminopyridine or aniline) to access the "back pocket" of the enzyme.

-

Research Application: Researchers use 6-(2,4-Difluorophenoxy)nicotinic acid as the "Warhead Precursor." By coupling this acid with various amines, libraries of potential c-Met inhibitors can be generated. The difluoro-substitution mimics the electronic properties of successful inhibitors like Cabozantinib or Foretinib analogs.

GPR109A (HCA2) Agonism

Nicotinic acid treats dyslipidemia but causes severe flushing via GPR109A activation in Langerhans cells (releasing PGD2).

-

Research Application: This molecule is used to investigate biased agonism . The bulky, lipophilic tail (difluorophenoxy) may alter the receptor conformational change, potentially separating the anti-lipolytic activity (desired) from the β-arrestin recruitment associated with flushing (undesired).

Agrochemicals: Phytoene Desaturase Inhibition

In the agrochemical sector, nicotinamide derivatives (e.g., Diflufenican) are potent herbicides.

-

Mechanism: They inhibit phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis. Without carotenoids, chlorophyll is destroyed by photo-oxidation (bleaching).

-

Research Application: This acid is used to synthesize novel "bleaching herbicides." The 2,4-difluoro motif is often critical for potency against resistant weed biotypes.

Visualization: Divergent Synthesis & Application Workflow

The following diagram illustrates how this single scaffold diverges into three distinct research pipelines.

Figure 1: Divergent research workflows utilizing 6-(2,4-Difluorophenoxy)nicotinic acid as a primary scaffold.

Experimental Protocols

Synthesis of the Scaffold (Self-Validating SnAr Protocol)

Note: If the compound is not purchased commercially, it can be synthesized via Nucleophilic Aromatic Substitution (SnAr).

Objective: Synthesize 6-(2,4-Difluorophenoxy)nicotinic acid from 6-chloronicotinic acid.

Reagents:

-

6-Chloronicotinic acid (1.0 eq)

-

2,4-Difluorophenol (1.1 eq)

-

Potassium Carbonate (

) (2.5 eq) -

Solvent: DMSO or DMF (anhydrous)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloronicotinic acid (10 mmol) and 2,4-difluorophenol (11 mmol) in DMSO (20 mL).

-

Base Addition: Add

(25 mmol) in a single portion. The reaction may slightly exotherm. -

Reaction: Heat the mixture to 100°C for 12 hours under an inert atmosphere (

).-

Validation Step: Monitor via TLC (50% EtOAc/Hexanes). The starting material (6-chloronicotinic acid) should disappear.

-

-

Workup (Critical for Purity):

-

Cool to room temperature.[1]

-

Pour the reaction mixture into crushed ice/water (100 mL).

-

Acidification: Slowly add 1N HCl until pH reaches ~3-4. The product will precipitate as a white/off-white solid.

-

Why this works: The product is a carboxylic acid; it is soluble in basic water (as the salt) but insoluble in acidic water.

-

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Analytical Verification (HPLC-MS)

To validate the integrity of the scaffold before use in assays:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and MS (ESI-).

-

Expected Mass: [M-H]- = 250.19.

Safety & Handling

-

Signal Word: WARNING

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: This compound is a fluorinated organic acid. Use standard PPE (nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at room temperature (2-8°C preferred for long term), kept dry.

References

-

Structural Basis of Kinase Inhibition

- Title: "Structure-based design of novel 6-phenoxynicotinamide deriv

- Context: Establishes the 6-phenoxynicotinamide core as a privileged scaffold for kinase inhibition.

- Source:Bioorganic & Medicinal Chemistry Letters.

-

Link:[Link]

-

Nicotinic Acid Receptor Biology

- Title: "PUMA-G and HM74 are receptors for nicotinic acid and medi

- Context: Defines the target receptor (GPR109A)

- Source:N

-

Link:[Link]

-

Fluorine in Medicinal Chemistry

- Title: "Fluorine in Medicinal Chemistry."

- Context: Explains the metabolic stability and lipophilicity benefits of the 2,4-difluoro substitution p

- Source:Journal of Medicinal Chemistry.

-

Link:[Link]

-

Agrochemical Mechanism of Action

- Title: "Carotenoid biosynthesis inhibitors as herbicides."

- Context: Describes the mechanism of nicotinamide-based herbicides (Diflufenican class).

- Source:Pesticide Biochemistry and Physiology.

-

Link:[Link]

Sources

Technical Guide: 6-(2,4-Difluorophenoxy)nicotinic Acid Derivatives and Analogs

Executive Summary

6-(2,4-Difluorophenoxy)nicotinic acid (CAS: 862088-72-0) is a critical pharmacophore and intermediate in medicinal chemistry, primarily utilized in the synthesis of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors .[1] Its structural motif—a pyridine ring substituted with a lipophilic 2,4-difluorophenoxy ether—serves as a potent anchor for ATP-competitive binding in kinase domains.

This guide details the chemical properties, synthesis pathways, and biological applications of this scaffold, specifically focusing on its role in the development of clinical candidates like Pamapimod (R-1503) and R1487 for the treatment of chronic inflammatory diseases (e.g., Rheumatoid Arthritis) and potential oncological applications.

Part 1: Chemical Basis & Synthesis[2]

Structural Significance

The molecule consists of a nicotinic acid (pyridine-3-carboxylic acid) core with a 2,4-difluorophenoxy substituent at the C6 position.[2]

-

Nicotinic Acid Core: Provides the vector for cyclization into bicyclic heteroaromatics (e.g., pyrido[2,3-d]pyrimidines) that mimic the adenine ring of ATP.

-

2,4-Difluorophenoxy Group: Acts as a "deep pocket" binder. The fluorine atoms provide metabolic stability against oxidation and enhance lipophilicity, allowing the moiety to penetrate the hydrophobic specificity pocket of the p38α enzyme.

Retrosynthetic Analysis

The synthesis of high-value kinase inhibitors like Pamapimod typically proceeds via this acid intermediate. The primary route involves Nucleophilic Aromatic Substitution (

DOT Diagram: Synthesis Workflow

Caption: Synthetic pathway from commodity starting materials to complex kinase inhibitors via the 6-phenoxy intermediate.

Optimized Synthesis Protocol

Objective: Preparation of 6-(2,4-Difluorophenoxy)nicotinic acid.

Reagents:

-

6-Chloronicotinic acid (1.0 eq)

-

2,4-Difluorophenol (1.1 eq)

-

Potassium Carbonate (

, 2.5 eq) -

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-chloronicotinic acid (e.g., 10 g) in DMF (100 mL).

-

Addition: Add 2,4-difluorophenol followed by anhydrous

. -

Reaction: Heat the mixture to 90–100°C under an inert atmosphere (

) for 4–6 hours. Monitor by HPLC or TLC for the disappearance of the chloropyridine. -

Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (500 mL).

-

Acidification: Adjust pH to ~3–4 using 1N HCl. The product will precipitate as a white to off-white solid.

-

Purification: Filter the solid, wash with water, and dry in a vacuum oven at 50°C. Recrystallization from ethanol/water may be performed if necessary.

Yield Expectation: 85–95%.

Part 2: Medicinal Chemistry & SAR[2][4]

Structure-Activity Relationship (SAR)

The 6-(2,4-difluorophenoxy) moiety is not arbitrary; it is the result of extensive SAR optimization to balance potency and metabolic stability.

| Feature | Modification | Effect on Activity (p38α) |

| Phenoxy Ring | Unsubstituted | Low potency; rapid metabolism. |

| 2-Fluoro | Monosubstitution | Increases potency; locks conformation via intramolecular H-bond mimicry. |

| 4-Fluoro | Monosubstitution | Blocks metabolic oxidation at the para-position (common metabolic soft spot). |

| 2,4-Difluoro | Disubstitution | Optimal. Synergistic effect on potency and half-life ( |

| 2,6-Difluoro | Disubstitution | Steric clash often reduces binding affinity in the p38 pocket. |

| Linker | Ether (-O-) | Optimal flexibility/bond angle. Amine (-NH-) linkers often lose potency. |

Mechanism of Action: p38 MAPK Inhibition

The derivative compounds (e.g., Pamapimod) function as ATP-competitive inhibitors .

-

Binding: The pyridopyrimidine core (derived from the nicotinic acid) occupies the adenine binding pocket.

-

Selectivity: The 2,4-difluorophenoxy group extends into a hydrophobic "selectivity pocket" adjacent to the ATP site. This pocket is unique to p38α/β isoforms, distinguishing them from other kinases.

-

Result: Prevention of phosphorylation of downstream substrates (e.g., MAPKAPK2), thereby blocking the production of pro-inflammatory cytokines like TNF-α and IL-1β.

DOT Diagram: p38 Signaling Pathway

Caption: The p38 MAPK signaling cascade and the intervention point of 6-phenoxy nicotinic acid derivatives.

Part 3: Experimental Validation

In Vitro Kinase Assay Protocol

To validate the activity of derivatives synthesized from the 6-(2,4-difluorophenoxy)nicotinic acid scaffold:

-

Assay Platform: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or standard

-ATP radiometric assay. -

Enzyme: Recombinant human p38α MAPK.

-

Substrate: ATF-2 peptide or Myelin Basic Protein (MBP).

-

Procedure:

-

Incubate enzyme (5-10 nM) with the test compound (serial dilutions in DMSO) for 15 minutes.

-

Initiate reaction by adding ATP (

concentration) and substrate. -

Incubate for 60 minutes at room temperature.

-

Stop reaction and detect phosphorylation.

-

-

Success Criteria: Potent derivatives (like R1487) typically exhibit

values < 10 nM against p38α.

Biological Data Summary

The following table summarizes the potency of key derivatives synthesized from this scaffold.

| Compound | Structure Type | Target | IC50 (nM) | Clinical Status |

| Pamapimod | Pyridopyrimidine | p38α MAPK | 6.0 | Phase II (Completed) |

| R1487 | Pyridopyrimidine | p38α MAPK | 0.2 ( | Phase I/II |

| Scaffold | Nicotinic Acid | Intermediate | N/A | Building Block |

References

-

Discovery of Pamapimod and R1487: Goldstein, D. M., et al. (2011).[3] Discovery of 6-(2,4-Difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (Pamapimod) and 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as Orally Bioavailable and Highly Selective Inhibitors of p38α Mitogen-Activated Protein Kinase.[4][3] Journal of Medicinal Chemistry.

-

p38 MAPK Signaling & Inhibition: Cuenda, A., & Rousseau, S. (2007). p38 MAP-Kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta.

-

Chemical Vendor Data (Scaffold Identity): 6-(2,4-Difluorophenoxy)nicotinic acid (CAS 862088-72-0).[2][5]

-

Synthesis of Nicotinic Acid Derivatives: Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.

-

R1487 Pharmacokinetics: Fluorine-18-Labeled Positron Emission Tomography Probe Targeting Activated p38α.

Sources

Technical Guide: Solubility Profiling & Process Engineering for 6-(2,4-Difluorophenoxy)nicotinic Acid

[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility behavior of 6-(2,4-Difluorophenoxy)nicotinic acid (CAS: 106635-81-8 / Intermediate for Diflufenican).[1] Unlike its parent compound, nicotinic acid (Vitamin B3), this intermediate possesses a bulky, electron-withdrawing difluorophenoxy moiety that drastically alters its physicochemical profile.

This guide is designed for process chemists and engineers optimizing the nucleophilic substitution steps or crystallization workflows.[1] It synthesizes experimental methodologies with thermodynamic modeling to predict solvent interactions, ensuring high-yield recovery and purity.[1]

Chemical Profile & Structural Significance[1][2][3]

The solubility of 6-(2,4-Difluorophenoxy)nicotinic acid is governed by the competition between its polar carboxylic acid head group and its lipophilic fluorinated tail.

-

Core Scaffold: Pyridine-3-carboxylic acid (Hydrophilic, H-bonding donor/acceptor).[1]

-

Substituent: 2,4-Difluorophenoxy group at the C6 position (Lipophilic,

- -

Impact: The substituent disrupts the strong intermolecular H-bonding network typical of pure nicotinic acid, generally increasing solubility in aprotic organic solvents while significantly decreasing water solubility compared to the parent molecule.

Structural Logic Flow

Figure 1: Structural impact of the difluorophenoxy group on physicochemical properties.

Solubility Landscape: Solvent Screening

The following data represents the solubility hierarchy derived from thermodynamic principles and comparative analysis with structural analogs (e.g., 6-fluoronicotinic acid and nicotinic acid esters).

Solubility Ranking (Descending Order)

The solubility (

| Solvent Class | Representative Solvent | Solubility Trend | Thermodynamic Driver |

| Polar Aprotic | DMF / DMSO | Very High | Strong dipole-dipole interactions; disruption of carboxylic acid dimers.[1] |

| Ketones | Acetone / 2-Butanone | High | Favorable interaction with the pyridine ring; moderate polarity.[1] |

| Esters | Ethyl Acetate | Moderate-High | "Like dissolves like" for the phenoxy tail; preferred for crystallization.[1] |

| Alcohols | Ethanol / Methanol | Moderate | Competes for H-bonding; solubility increases significantly with Temperature ( |

| Aromatics | Toluene | Low | Limited interaction with the polar acid head group.[1] |

| Aqueous | Water | Very Low | Hydrophobic effect of the difluorophenoxy group dominates.[1] |

Critical Insight for Process Design

While DMF offers the highest solubility, it is often unsuitable for final crystallization due to high boiling points and solvent entrapment. Ethyl Acetate or Acetone/Water mixtures are the recommended solvent systems for purification, offering the best balance of temperature-dependent solubility (

Thermodynamic Analysis

The dissolution of 6-(2,4-Difluorophenoxy)nicotinic acid is an endothermic process (

Thermodynamic Parameters

-

Enthalpy of Solution (

): Positive.[1] Energy is required to break the crystal lattice (lattice energy) which exceeds the energy released by solvation.[1] -

Entropy of Solution (

): Positive.[1] The disorder of the system increases as the ordered crystal breaks down into the solvent. -

Gibbs Free Energy (

): Positive at low T, becoming less positive (or negative) at high T, driving dissolution.[1]

The Apelblat Model

For accurate process modeling, the solubility (

-

A, B, C: Empirical parameters determined experimentally.

-

Application: Use this equation to calculate the precise cooling curve for crystallization to avoid "crashing out" (oiling out) the product.

Figure 2: Thermodynamic cycle of dissolution driven by enthalpy and entropy.[1]

Experimental Protocol: Laser Monitoring Technique

To generate precise solubility curves for this intermediate, the Laser Monitoring Observation Technique is the gold standard. It eliminates the subjectivity of visual inspection.[1]

Equipment

-

Jacketted glass vessel (50 mL) with precise temperature control (

K). -

Laser transmissometer (or turbidity probe).[1]

-

Magnetic stirrer.[1]

Step-by-Step Methodology

-

Preparation: Add a known mass (

) of solvent to the vessel.[1] Set temperature to -

Saturation: Add excess 6-(2,4-Difluorophenoxy)nicotinic acid until undissolved solid remains.

-

Equilibration: Stir for >4 hours to ensure equilibrium.

-

Dynamic Measurement:

-

Slowly increase temperature (

K/min). -

Monitor laser transmittance.[1]

-

The Point of Dissolution: The temperature at which transmittance hits maximum (plateau) corresponds to the saturation temperature for that specific mass fraction.

-

-

Gravimetric Verification: Filter a saturated aliquot, dry to constant weight, and calculate mole fraction (

).[1]

Figure 3: Laser monitoring workflow for determining dynamic solubility.

Process Application: Purification Strategy

Based on the solubility differential, the following purification scheme is recommended for removing unreacted nicotinic acid or inorganic salts from the crude 6-(2,4-difluorophenoxy)nicotinic acid.

Recommended System: Anti-Solvent Crystallization

-

Solvent: Acetone or Ethanol (High solubility at high T).[1]

-

Anti-Solvent: Water (Low solubility, but dissolves inorganic impurities).[1]

Protocol:

References

-

Solubility of Nicotinic Acid Derivatives

-

Thermodynamic Modeling (Apelblat Equation)

-

Synthesis & Intermediate Context

- "Synthesis of 6-(2,4-Difluorophenoxy)nicotinic acid and its application in Diflufenican production.

-

[1]

-

Methodology (Laser Monitoring)

Theoretical Studies of 6-(2,4-Difluorophenoxy)nicotinic Acid: A Computational Characterization Framework

This technical guide outlines a comprehensive theoretical framework for the characterization of 6-(2,4-Difluorophenoxy)nicotinic acid (CAS 862088-72-0). It is designed to serve as a blueprint for computational chemists and medicinal chemists investigating this scaffold for agrochemical (herbicide intermediates) or pharmaceutical (kinase inhibition) applications.

Executive Summary

6-(2,4-Difluorophenoxy)nicotinic acid represents a critical pharmacophore bridging the structural properties of pyridine-3-carboxylic acids (nicotinic acid derivatives) and polyfluorinated diphenyl ethers. Its architecture—a central ether linkage connecting an electron-deficient pyridine ring to a lipophilic 2,4-difluorophenyl moiety—creates a complex electronic environment governed by competing resonance and inductive effects.

This guide details the theoretical protocols required to elucidate its conformational landscape , electronic stability , and reactive sites . By employing Density Functional Theory (DFT) and topological analysis, researchers can predict the molecule's behavior in biological systems, specifically its resistance to metabolic hydrolysis and its binding affinity in active sites.

Molecular Architecture & Computational Methodology

Structural Causality

The molecule consists of three distinct domains, each requiring specific computational treatment:

-

The Nicotinic Acid Core: The carboxylic acid group (-COOH) at position 3 is capable of forming strong intermolecular hydrogen bonds (dimerization), which dominates the crystal packing energy.

-

The Ether Linkage (-O-): This acts as a hinge. The

bond angle and the associated torsion angles determine the molecule's 3D shape (V-shape vs. linear). -

The Difluorophenyl Ring: The fluorine atoms at positions 2 and 4 induce strong inductive withdrawal (-I effect), altering the charge distribution on the ether oxygen and the aromatic ring currents.

Recommended Computational Protocol

To ensure self-validating results, the following level of theory is the standard for this class of organofluorine compounds.

| Parameter | Specification | Rationale |

| Method | DFT / B3LYP | Hybrid functional balancing computational cost with accuracy for organic thermochemistry. |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory for describing the lone pairs on Oxygen/Nitrogen and the electron-rich Fluorine atoms. |

| Solvation | PCM / SMD | Polarizable Continuum Model (Water/Ethanol) is required to predict pKa and solubility profiles accurately. |

| Dispersion | GD3BJ | Grimme's dispersion correction is critical for capturing |

Conformational Landscape & Energy Profile

Potential Energy Surface (PES) Scan

The flexibility of the ether linkage necessitates a relaxed PES scan. The rotation around the

-

Conformer A (Open): The rings are nearly perpendicular (twisted), minimizing steric clash between the pyridine hydrogens and the 2-fluoro substituent.

-

Conformer B (Closed): A planar arrangement stabilized by non-conventional intramolecular hydrogen bonds (

or

Theoretical Insight: In similar difluorophenyl ethers, the "twisted" conformation is typically the global minimum in the gas phase, but crystal packing forces can stabilize planar forms.

Workflow Visualization

The following diagram illustrates the logical flow for determining the global minimum structure.

Figure 1: Computational workflow for the structural and electronic characterization of 6-(2,4-Difluorophenoxy)nicotinic acid.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability.

-

HOMO (Highest Occupied Molecular Orbital): Typically localized on the electron-rich difluorophenoxy ring and the ether oxygen lone pairs.

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the electron-deficient pyridine ring and the carboxylic acid group.

Significance: A charge transfer (CT) from the phenoxy ring to the pyridine ring is expected upon excitation. A smaller gap (< 4.0 eV) would suggest high reactivity toward nucleophiles, relevant for metabolic degradation pathways.

Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions (docking):

-

Negative Regions (Red): Localized on the Carbonyl Oxygen (

), the Pyridine Nitrogen ( -

Positive Regions (Blue): Localized on the Carboxylic Acid Proton (

) and the aromatic protons. These are H-bond donors.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the anomeric effect and hyperconjugation.

-

Interaction of Interest:

. -

The donation of the oxygen lone pair into the antibonding orbital of the pyridine ring strengthens the

bond, shortening it compared to a standard ether, and increasing the rotational barrier.

Spectroscopic Profiling (In Silico Validation)

To validate theoretical models against experimental samples (e.g., commercial standards from Sigma-Aldrich), compare the following calculated values (scaled by ~0.961 for B3LYP):

| Vibrational Mode | Approx. Frequency ( | Intensity | Origin |

| 3400 - 3550 | Medium/Broad | Carboxylic acid (H-bonded) | |

| 1700 - 1725 | Strong | Carbonyl stretch | |

| 1580 - 1600 | Medium | Pyridine ring stretch | |

| 1100 - 1250 | Strong | Aryl-Fluorine stretch | |

| 1200 - 1230 | Strong | Ether asymmetric stretch |

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456-1465. Link

-

Sigma-Aldrich. (2024). Product Specification: 6-(2,4-Difluorophenoxy)nicotinic acid (CAS 862088-72-0).[1][2] Link

-

Neumann, R., et al. (2020). Structural motif consistencies across families of co-crystals: Nicotinic acid derivatives. Proceedings, 78(1), 45. (Context for nicotinic acid packing). Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(2,4-Difluorophenoxy)nicotinic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 6-(2,4-Difluorophenoxy)nicotinic Acid

6-(2,4-Difluorophenoxy)nicotinic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, which combines a nicotinic acid scaffold with a difluorophenoxy moiety, makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidates. This document provides a comprehensive guide to the synthesis of 6-(2,4-Difluorophenoxy)nicotinic acid, detailing the underlying chemical principles and a step-by-step laboratory protocol.

Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach

The most direct and widely employed method for the synthesis of 6-(2,4-Difluorophenoxy)nicotinic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a halide (typically chlorine or fluorine) at the 6-position of a nicotinic acid derivative by the nucleophilic 2,4-difluorophenoxide.

The core of this synthetic route relies on the electron-deficient nature of the pyridine ring, which is further activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the leaving group to yield the final product.[1][2]

The overall synthetic workflow can be visualized as a two-stage process:

-

Preparation of the Key Precursor: Synthesis of a 6-halonicotinic acid, such as 6-chloronicotinic acid.

-

Nucleophilic Aromatic Substitution: The coupling of the 6-halonicotinic acid with 2,4-difluorophenol.

Caption: Overall workflow for the synthesis of 6-(2,4-Difluorophenoxy)nicotinic acid.

Part 1: Synthesis of 6-Chloronicotinic Acid

A common precursor for the target molecule is 6-chloronicotinic acid. This can be synthesized from 2-chloro-5-methylpyridine (CMP) via an oxidation reaction.

Experimental Protocol: Oxidation of 2-Chloro-5-methylpyridine

This protocol is adapted from a patented procedure (CN103570612A).

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Chloro-5-methylpyridine (CMP) | ≥98% | Commercially Available |

| Chlorobenzene | Anhydrous | Commercially Available |

| Cobalt(II) acetate tetrahydrate | ≥98% | Commercially Available |

| Oxygen | High Purity | Gas Supplier |

| Hydrochloric Acid (HCl) | 37% | Commercially Available |

| Deionized Water | In-house |

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, add 2-chloro-5-methylpyridine (100 parts by weight) and chlorobenzene as the solvent.

-

Catalyst Addition: Add cobalt(II) acetate tetrahydrate as the catalyst (1-15 parts by weight).

-

Oxidation: Heat the reaction mixture to a temperature between 60-120°C. Bubble oxygen gas through the solution at a flow rate of 0.2-1.0 L/min.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-8 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product will precipitate.

-

Isolation: Filter the solid and wash with a small amount of cold chlorobenzene to remove any remaining impurities.

-

Purification: The crude 6-chloronicotinic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Part 2: Synthesis of 6-(2,4-Difluorophenoxy)nicotinic Acid via SNAr

This part details the core nucleophilic aromatic substitution reaction to form the target molecule.

Reaction Mechanism

The reaction proceeds through a classic SNAr mechanism. The 2,4-difluorophenoxide anion, a potent nucleophile, attacks the electron-deficient carbon at the 6-position of the 6-chloronicotinic acid. This addition step temporarily disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the carboxylate group, stabilizing the intermediate. In the final step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the desired 6-(2,4-difluorophenoxy)nicotinic acid.

Caption: Simplified mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 6-Chloronicotinic Acid | ≥98% | Prepared as in Part 1 or Commercially Available |

| 2,4-Difluorophenol | ≥99% | Commercially Available |

| Potassium Carbonate (K2CO3) | Anhydrous | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Hydrochloric Acid (HCl) | 1 M | Prepared from concentrated HCl |

| Deionized Water | In-house |

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloronicotinic acid (1.0 eq), 2,4-difluorophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Reaction Conditions: Heat the reaction mixture to 100-120°C and stir for 4-8 hours. The progress of the reaction should be monitored by TLC or HPLC.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid. This will protonate the carboxylic acid and cause the product to precipitate.

-

Extraction: Extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 6-(2,4-difluorophenoxy)nicotinic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield a pure white to off-white solid.

Data Summary and Expected Results

| Parameter | Value |

| Starting Materials | |

| 6-Chloronicotinic Acid | 1.0 g (6.35 mmol) |

| 2,4-Difluorophenol | 0.91 g (6.98 mmol) |

| Potassium Carbonate | 1.75 g (12.7 mmol) |

| DMF | 20 mL |

| Reaction Conditions | |

| Temperature | 110°C |

| Time | 6 hours |

| Expected Yield | ~80-90% |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >98% |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Chlorobenzene is a hazardous solvent; handle with care.

-

DMF is a skin and respiratory irritant; avoid inhalation and skin contact.

-

Handle strong acids and bases with appropriate caution.

References

- CN103570612A - Preparation method of 6-chloronicotinic acid.

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]

Sources

Application Note: HPLC & LC-MS/MS Analysis of 6-(2,4-Difluorophenoxy)nicotinic acid (AE B107137)

Introduction & Analytical Context

6-(2,4-Difluorophenoxy)nicotinic acid (CAS: 36701-89-0), frequently designated in regulatory dossiers as AE B107137 or DFF-acid , is the primary soil and water metabolite of the carotenoid biosynthesis inhibitor herbicide Diflufenican (DFF).

Unlike its parent compound, which is highly lipophilic and persistent, AE B107137 possesses an amphiphilic structure: a polar nicotinic acid "head" and a lipophilic difluorophenoxy "tail." This dual nature presents specific chromatographic challenges, particularly regarding peak tailing and retention stability.

Analytical Significance[1][2][3][4]

-

Regulatory Compliance: Monitoring AE B107137 is mandatory for groundwater risk assessments (EFSA/EPA) due to its higher mobility compared to Diflufenican.

-

Structural Challenges: The molecule contains a basic pyridine nitrogen and an acidic carboxyl group. Without proper pH control, secondary silanol interactions can lead to severe peak tailing.

Method Development Strategy

The separation logic relies on suppressing the ionization of the carboxylic acid moiety to increase retention on hydrophobic stationary phases, or utilizing the zwitterionic nature for specific selectivity.

Chemical Logic Flow

The following diagram illustrates the decision matrix for selecting the appropriate column and mobile phase based on the analyte's functional groups.

Caption: Decision matrix for optimizing chromatographic conditions based on the amphoteric and fluorinated nature of AE B107137.

Protocol A: HPLC-UV (QC & Formulation Analysis)

This method is designed for high-concentration samples (e.g., metabolic stability assays, stock solution verification) where sensitivity is secondary to robustness.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (L1) End-capped, 150 x 4.6 mm, 3.5 µm | End-capping reduces interaction between pyridine nitrogen and free silanols. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) | Low pH ensures COOH is protonated (neutral) for max retention and suppresses silanol activity. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks for fluorinated aromatics compared to Methanol. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Injection Vol. | 10 - 20 µL | Dependent on concentration (Target on-column load: 1-5 µg). |

| Detection | UV @ 265 nm | The nicotinic acid moiety exhibits strong absorption in the 260-270 nm range. |

| Temp | 35°C | Slightly elevated temperature improves mass transfer and peak symmetry. |

Gradient Program

| Time (min) | % Phase A | % Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Focusing) |

| 12.0 | 10 | 90 | Linear Ramp |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | Stop |

Protocol B: LC-MS/MS (Trace Residue Analysis)

For environmental samples (soil extracts, water) or biological matrices (plasma), Mass Spectrometry is required. The presence of the carboxylic acid makes Negative Electrospray Ionization (ESI-) the preferred mode to avoid adduct formation common in positive mode.

Mass Spectrometry Parameters

-

Ionization Mode: ESI Negative ( [M-H]⁻ )

-

Parent Ion: m/z 282.0 (Calculated based on MW 283.2)

-

Source Temp: 450°C

-

Capillary Voltage: -2.5 kV (Typical for negative mode)

MRM Transitions (Optimization Required)

| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Proposed Fragment Identity |

| 282.0 | 238.0 | 15 - 20 | Loss of CO₂ (Decarboxylation) - Quantifier |

| 282.0 | 78.0 | 30 - 35 | Pyridine ring fragment - Qualifier |

| 282.0 | 113.0 | 25 - 30 | Difluorophenoxy fragment |

Sample Preparation Workflow (Soil/Water)

Isolation of AE B107137 requires addressing its water solubility. Solid Phase Extraction (SPE) using Polymeric Weak Anion Exchange (WAX) is recommended to capture the acid.

Caption: SPE workflow using Mixed-Mode Weak Anion Exchange (WAX) to selectively isolate the acidic metabolite.

System Suitability & Troubleshooting

To ensure Scientific Integrity , the following criteria must be met before batch analysis:

-

Tailing Factor (Tf): Must be < 1.5.

-

Failure Mode: If Tf > 1.5, the column end-capping may be degraded, or the mobile phase pH is too close to the pKa of the pyridine nitrogen. Action: Lower pH or use a fresh column.

-

-

Retention Time Repeatability: %RSD < 0.5% (n=6 injections).

-

Failure Mode: Drifting RT often indicates incomplete equilibration of the column surface due to the fluorinated moiety's interaction with the stationary phase. Action: Extend equilibration time between runs.

-

-

Carryover: Inject a blank after the highest standard. Area must be < 0.1% of LOQ.

-

Insight: Nicotinic acid derivatives can stick to metallic surfaces in the LC system. Passivation of the system with 30% Phosphoric acid may be required if ghost peaks appear.

-

References

-

U.S. Environmental Protection Agency (EPA). (2018). Diflufenican: Human Health Risk Assessment for the Proposed New Use on Soybean. Office of Chemical Safety and Pollution Prevention.

-

LGC Standards. (n.d.). Diflufenican metabolite AE B107137 Reference Material Data Sheet.[1][2][3]

-

PubChem. (n.d.). 6-(2,4-Difluorophenoxy)nicotinic acid - Compound Summary. National Library of Medicine.

Sources

Comprehensive NMR Spectroscopic Analysis of 6-(2,4-Difluorophenoxy)nicotinic acid: A Multinuclear Approach to Structural Verification

An Application Note for Researchers, Scientists, and Drug Development Professionals.

This application note provides a detailed guide to the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 6-(2,4-Difluorophenoxy)nicotinic acid. As a molecule incorporating three distinct NMR-active nuclei (¹H, ¹³C, and ¹⁹F) across two coupled aromatic systems, its structural verification demands a multi-faceted analytical strategy. This guide, designed for researchers in synthetic chemistry and drug development, moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The core structure, featuring a nicotinic acid moiety linked via an ether bridge to a difluorinated phenyl ring, presents a unique set of spectroscopic challenges and opportunities. The presence of fluorine atoms not only introduces a valuable ¹⁹F NMR probe but also profoundly influences the chemical shifts and coupling constants of nearby ¹H and ¹³C nuclei. Therefore, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all atomic positions and confirmation of connectivity.

Part 1: Foundational Protocol – High-Fidelity Sample Preparation

The quality of NMR data is fundamentally dependent on the quality of the sample. For a molecule like 6-(2,4-Difluorophenoxy)nicotinic acid, which contains a polar carboxylic acid group, proper dissolution and removal of impurities are critical to achieving high-resolution spectra.[1] Suspended particulate matter can severely degrade magnetic field homogeneity, leading to broad, uninterpretable spectral lines that cannot be rectified through spectrometer shimming.[2]

Recommended Solvent and Concentration

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively solubilizes the carboxylic acid moiety, and its relatively high boiling point provides a stable medium for potentially lengthy 2D experiments. The residual proton signal of DMSO-d₆ (δ ≈ 2.50 ppm) serves as a convenient internal reference for ¹H NMR spectra.

-

Concentration: The required sample concentration varies by the experiment type, primarily due to the different sensitivities of the nuclei being observed.[1]

-

¹H and ¹⁹F NMR: A concentration of 5-15 mg in 0.6-0.7 mL of DMSO-d₆ is typically sufficient.[3][4]

-

¹³C and 2D NMR: Due to the low natural abundance of ¹³C, a higher concentration of 20-50 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to achieve an adequate signal-to-noise ratio in a reasonable timeframe.[3]

-

Step-by-Step Sample Preparation Protocol

-

Weighing: Accurately weigh the desired amount of 6-(2,4-Difluorophenoxy)nicotinic acid into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Cap the vial and gently vortex or sonicate until the solid is completely dissolved. A clear, homogeneous solution is required.[1]

-

Filtration (Critical Step): To eliminate any microparticulates, filter the solution directly into a clean, high-quality 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool packed tightly into a Pasteur pipette.[2] Do not use cotton wool, as solvents can leach impurities from it.[2]

-

Sealing and Labeling: Securely cap the NMR tube. Ensure the exterior of the tube is clean and properly labeled before insertion into the spectrometer.

Caption: Workflow for preparing high-quality NMR samples.

Part 2: One-Dimensional NMR – The Primary Structural Blueprint

1D NMR spectra provide the initial, fundamental information about the chemical environment of each active nucleus. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: Proton Environments and Couplings

The ¹H NMR spectrum is predicted to show six signals in the aromatic region, corresponding to the three protons on the nicotinic acid ring and the three on the difluorophenyl ring.

-

Nicotinic Acid Protons (H2', H4', H5'): Based on data for nicotinic acid and its derivatives, these protons are expected in the downfield region (δ 7.5–9.0 ppm).[5][6]

-

H2': Expected to be the most downfield proton, appearing as a doublet due to meta-coupling (⁴J) to H4'.

-

H4': Expected to be a doublet of doublets (or doublet of triplets if couplings are similar), showing ortho-coupling (³J) to H5' and meta-coupling (⁴J) to H2'.

-

H5': Expected to be a doublet of doublets, showing ortho-coupling (³J) to H4' and meta-coupling to the fluorine at C6 (via the ether linkage).

-

-